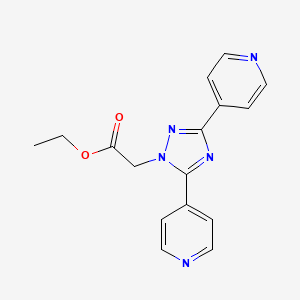
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that features a triazole ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its application:
Comparison with Similar Compounds
Similar Compounds
3,5-di(pyridin-4-yl)-1H-1,2,4-triazole: Lacks the ethyl acetate group but shares the core triazole-pyridine structure.
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with pyridine groups at different positions.
Uniqueness
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both pyridine and triazole rings provides multiple coordination sites, making it a versatile ligand in coordination chemistry .
Biological Activity
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 1171933-16-6) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H15N5O2, with a molecular weight of approximately 309.32 g/mol. The compound features a triazole ring which is known for its pharmacological significance.
Synthesis
Various synthetic routes have been explored to produce triazole derivatives. The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors under specific conditions to yield the desired ester .
Biological Activity
Antimicrobial Activity
Triazole compounds have been widely studied for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. In vitro studies have shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Similar to other triazoles, this compound has shown promising antifungal activity. Research indicates that it can inhibit the growth of several pathogenic fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Properties
The compound's efficacy in cancer treatment has also been investigated. A study highlighted its potential to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) analysis suggests that the presence of pyridine rings enhances its anticancer activity by facilitating interactions with cellular targets.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular metabolism and proliferation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death has been documented as a mechanism for its anticancer effects .
Case Studies
Several studies have documented the biological activities of this compound:
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-5-9-18-10-6-13)19-15(20-21)12-3-7-17-8-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
CIIPBOHKCNOMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















